molecular formula C15H15F2N5O B2716541 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide CAS No. 2201879-71-0

3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide

Cat. No. B2716541
CAS RN: 2201879-71-0
M. Wt: 319.316
InChI Key: ZEUZEVYCGUTLEU-UHFFFAOYSA-N
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Description

3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C15H15F2N5O and its molecular weight is 319.316. The purity is usually 95%.
BenchChem offers high-quality 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Applications

Synthetic Approaches

Research has developed various synthetic methods for compounds similar to "3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide," showcasing the versatility and potential of these compounds in organic synthesis. For instance, a TiCl4 promoted formal [3 + 3] cycloaddition of cyclopropane 1,1-diesters with azides has been utilized for the synthesis of highly functionalized triazinines and azetidines, indicating the compound's relevance in creating biologically significant molecules (Zhang et al., 2014).

Structural Analysis and Applications

In another study, the synthesis, crystal structure, and Hirshfeld surface analysis of a compound closely related to the target molecule were conducted, emphasizing its potential application in anticancer activity screening. This research highlights the structural significance of such compounds in designing drugs with potential therapeutic applications (Pokhodylo et al., 2021).

Medicinal Chemistry and Pharmacology

Cytotoxic Activity

The exploration of macrocycles containing triazole and bis(aryl ether) moieties has revealed interesting cytotoxicity against cancer cell lines, demonstrating the potential medicinal importance of compounds with structural similarities to "3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide." This research suggests the viability of such compounds in cancer therapy, highlighting their role in the development of new therapeutic agents (Hernández-Vázquez et al., 2018).

Antibacterial Agents

A study on 7-Azetidinylquinolones as antibacterial agents underscores the significance of the azetidine moiety in enhancing the antibacterial activity of quinolone-based compounds. This research provides insight into the structural-activity relationships crucial for designing effective antibacterial agents, indicating the broader applicability of azetidine-containing compounds in addressing bacterial infections (Frigola et al., 1995).

properties

IUPAC Name

3-(4-cyclopropyltriazol-1-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N5O/c16-11-2-1-3-12(17)14(11)18-15(23)21-6-10(7-21)22-8-13(19-20-22)9-4-5-9/h1-3,8-10H,4-7H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUZEVYCGUTLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)NC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide

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